4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2548990-25-4
VCID: VC11814384
InChI: InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-26(10-8-24)21-22-6-5-20(23-21)25-11-13-27-14-12-25/h3-6,15H,7-14,16H2,1-2H3
SMILES: CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C
Molecular Formula: C21H29N5O
Molecular Weight: 367.5 g/mol

4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CAS No.: 2548990-25-4

Cat. No.: VC11814384

Molecular Formula: C21H29N5O

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2548990-25-4

Specification

CAS No. 2548990-25-4
Molecular Formula C21H29N5O
Molecular Weight 367.5 g/mol
IUPAC Name 4-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-26(10-8-24)21-22-6-5-20(23-21)25-11-13-27-14-12-25/h3-6,15H,7-14,16H2,1-2H3
Standard InChI Key PMAACDUPQYGOLO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C
Canonical SMILES CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C

Introduction

The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of heterocyclic compounds, specifically piperazines, which are known for their diverse pharmacological properties. This compound features a morpholine ring, a pyrimidine moiety, and a piperazine group, making it an intriguing candidate for drug development, particularly in neuropharmacology.

Synthesis

The synthesis of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves multi-step organic reactions. While specific synthesis details for this compound are not available, similar compounds are typically synthesized through:

  • Nucleophilic Substitution: Involving the reaction of a halogenated pyrimidine with a piperazine derivative.

  • Cyclocondensation: Forming the pyrimidine ring from appropriate precursors.

  • Coupling Reactions: Attaching the morpholine ring to the pyrimidine moiety.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Mechanism of Action

  • The mechanism of action likely involves interaction with specific receptors in the central nervous system, given its structural similarity to other neuropharmacologically active compounds.

Potential Applications

  • Neuropharmacology: Potential use in treating neurological disorders due to its ability to modulate biological pathways.

  • Cancer Research: Although not directly mentioned, compounds with similar structures have shown potential in inhibiting growth factor receptors, which could be relevant in cancer therapy.

Comparison with Similar Compounds

CompoundMolecular FormulaPotential Applications
4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholineNot specifiedNeuropharmacology, potential in drug development
N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(naphthalen-1-yl)methanimineC24H27N3Screening compound for various biological activities
2-[4-[(2,4-dimethylphenyl)-phenylmethyl]piperazin-1-yl]-N,N-diphenylacetamideC33H35N3OPotential in pharmaceutical applications due to its complex structure

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